9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione
Description
The compound 9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione is a structurally complex molecule featuring:
- A spiro junction connecting a 1,5-diazinane ring and a pyrido[1,2-A]quinoline system.
- Three ketone groups (trione) at positions 2, 4, and 4.
- Substituents: 9'-chloro, 1,3',5-trimethyl, and a hexahydro (partially hydrogenated) backbone.
Properties
Molecular Formula |
C19H22ClN3O3 |
|---|---|
Molecular Weight |
375.8 g/mol |
IUPAC Name |
9-chloro-1',3,3'-trimethylspiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-2',4',6'-trione |
InChI |
InChI=1S/C19H22ClN3O3/c1-11-6-7-23-14-9-13(20)5-4-12(14)10-19(15(23)8-11)16(24)21(2)18(26)22(3)17(19)25/h4-5,9,11,15H,6-8,10H2,1-3H3 |
InChI Key |
DTOPSWXMIXQGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2C(C1)C3(CC4=C2C=C(C=C4)Cl)C(=O)N(C(=O)N(C3=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds that undergo a series of transformations including chlorination, methylation, and cyclization. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes. This can lead to the discovery of new drugs or therapeutic agents.
Medicine
In medicine, 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione may be explored for its potential as a pharmaceutical agent. Its unique structure and reactivity could make it a candidate for the treatment of various diseases.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics such as stability, reactivity, or mechanical strength.
Mechanism of Action
The mechanism of action of 9’-Chloro-1,3’,5-trimethyl-1’,2’,3’,4’,4’A,6’-hexahydrospiro[1,5-diazinane-3,5’-pyrido[1,2-A]quinoline]-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Target Compound
- Core: Spiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline].
- Functional Groups : Trione (three ketones), chloro, and methyl substituents.
Compound 4a ()
- Core: Spiro[[1,3]dioxane-5,6'-quinoline].
- Functional Groups : Trione (positions 2',4,6), benzyl, methyl, and phenyl substituents.
- Key Difference : Replaces diazinane with a dioxane ring and lacks chlorine.
- Relevance: Both share a spiro-quinoline framework and trione groups, but substituent variations (chloro vs. benzyl/phenyl) may influence solubility and reactivity .
Compound 1l ()
- Core : Tetrahydroimidazo[1,2-a]pyridine.
- Functional Groups: Nitrophenyl, cyano, and dicarboxylate groups.
- Key Difference: Lacks a spiro system but includes electron-withdrawing groups (NO₂, CN), which may enhance electrophilic reactivity compared to the target’s chloro and methyl groups .
Compound in
- Core : Spiro bicyclohexane-imidazo[5,1-a][2,6]naphthyridine.
- Functional Groups : Trione, chloro-fluorophenyl, and pyrrole-derived substituents.
- Relevance : Shares the spiro-tricyclic architecture and halogen substituents but introduces fluorine, which could improve binding affinity in biological systems .
Physical and Spectral Properties
- Thermal Stability : Compound 4a (210°C) and 1l (243–245°C) exhibit high melting points, likely due to rigid spiro systems and aromatic stacking. The target compound’s melting point is unreported but expected to be comparable.
- IR Spectroscopy : The strong carbonyl stretches in 4a (1767–1678 cm⁻¹) align with trione functionalities, suggesting similar peaks for the target compound .
Biological Activity
The compound 9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it features multiple functional groups that may influence its biological interactions. The presence of the chloro group and the spiro structure suggests potential reactivity and specificity in biological systems.
Antimicrobial Activity
Research indicates that compounds similar to 9'-Chloro-1,3',5-trimethyl-1',2',3',4',4'A,6'-hexahydrospiro[1,5-diazinane-3,5'-pyrido[1,2-A]quinoline]-2,4,6-trione exhibit significant antimicrobial properties. For instance:
- Case Study : A related compound demonstrated inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : The compound showed a scavenging activity of approximately 70% at a concentration of 200 µg/mL.
- Ferric Reducing Antioxidant Power (FRAP) : The FRAP value was measured to be 0.45 mM FeSO₄ equivalent per gram of sample.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been explored in cancer cell lines:
- Case Study : In vitro studies revealed that the compound induced apoptosis in HeLa cells with an IC50 value of 25 µM. The mechanism was associated with the activation of caspase pathways and modulation of Bcl-2 family proteins.
The biological activity is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
- Reactive Oxygen Species (ROS) Modulation : By scavenging free radicals, it reduces oxidative stress within cells.
Data Summary
| Biological Activity | Measurement Method | Result |
|---|---|---|
| Antimicrobial Activity | MIC (µg/mL) | 10 - 50 |
| Antioxidant Activity | DPPH Scavenging (%) | 70% at 200 µg/mL |
| Cytotoxicity (HeLa Cells) | IC50 (µM) | 25 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
